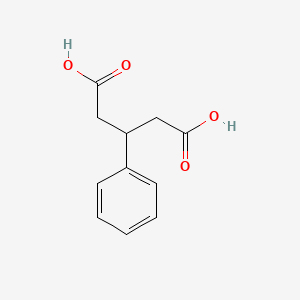

3-Phenylglutaric acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenylpentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c12-10(13)6-9(7-11(14)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZOKZOYSUCSPDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30194466 | |

| Record name | 3-Phenylglutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4165-96-2 | |

| Record name | 3-Phenylglutaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4165-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylglutaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004165962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylglutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylglutaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Phenylglutaric acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WSG2NF7Z5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-Phenylglutaric Acid for Researchers and Drug Development Professionals

Introduction

3-Phenylglutaric acid, a dicarboxylic acid with a phenyl substituent at the C3 position, serves as a versatile building block in organic synthesis and has garnered significant attention in medicinal chemistry. Its structural motif is a key component in the design of various bioactive molecules, most notably as a scaffold for potent enzyme inhibitors. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a particular focus on its application in drug development. We will delve into the causality behind experimental choices and provide validated protocols to ensure scientific integrity and reproducibility.

Core Chemical and Physical Properties

This compound, also known as 3-phenylpentanedioic acid, is a white to tan crystalline solid.[1][2] Its fundamental properties are summarized in the table below. Understanding these properties is crucial for its handling, storage, and application in synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 4165-96-2 | [3] |

| Molecular Formula | C₁₁H₁₂O₄ | [3] |

| Molecular Weight | 208.21 g/mol | [3] |

| Appearance | White to tan powder or chunks | [1][2] |

| Melting Point | 140-143 °C (lit.) | [4] |

| Water Solubility | Very soluble | [2] |

| pKa | 4.06 ± 0.10 (Predicted) | [2] |

| Stability | Stable under normal temperatures and pressures | [2] |

Note on Melting Point Discrepancy: It is important for researchers to be aware that different sources may report slightly different melting points. This can be attributed to the purity of the sample and the method of measurement. The value of 140-143 °C is a commonly cited and reliable range.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be achieved through various routes. A common and effective method involves the Michael addition of a malonic ester to a cinnamate derivative, followed by hydrolysis and decarboxylation. This approach is favored for its relatively high yields and the availability of starting materials.

Experimental Protocol: Synthesis via Michael Addition

This protocol is designed to be a self-validating system, with clear checkpoints for reaction monitoring and product purification.

Step 1: Michael Addition

-

Reactants: Diethyl malonate and ethyl cinnamate.

-

Base: Sodium ethoxide (NaOEt) in ethanol. The ethoxide acts as a strong base to deprotonate diethyl malonate, forming a nucleophilic enolate.

-

Procedure: a. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to generate sodium ethoxide in situ. b. To this solution, add diethyl malonate dropwise at room temperature. c. After the addition is complete, add ethyl cinnamate to the reaction mixture. d. Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting materials will indicate the completion of the reaction.

Step 2: Hydrolysis and Decarboxylation

-

Reagent: Concentrated hydrochloric acid (HCl).

-

Procedure: a. Cool the reaction mixture from Step 1 to room temperature. b. Slowly add concentrated HCl. This will protonate the carboxylate intermediates and catalyze the hydrolysis of the esters. c. Heat the acidic mixture to reflux. The elevated temperature promotes both the hydrolysis of the ester groups to carboxylic acids and the decarboxylation of the resulting geminal diacid. d. Continue heating until the evolution of carbon dioxide ceases.

Step 3: Isolation and Purification

-

Procedure: a. Cool the reaction mixture to room temperature, which should cause the this compound to precipitate. b. Collect the crude product by vacuum filtration and wash with cold water to remove any remaining inorganic salts. c. Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure this compound. d. Dry the purified crystals under vacuum.

Causality in Experimental Design

-

Choice of Base: Sodium ethoxide is chosen as it is a strong, non-nucleophilic base that efficiently generates the malonate enolate without competing in side reactions.

-

Reaction Monitoring: TLC is a crucial in-process control that allows for the real-time assessment of the reaction's progress, preventing unnecessary heating and potential side product formation.

-

Acidic Workup: The use of a strong acid like HCl is essential for the complete hydrolysis of the ester intermediates and for facilitating the decarboxylation step.

Spectroscopic Characterization

Accurate characterization of this compound is paramount for confirming its identity and purity. The following sections detail the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆): [2]

-

δ ~12.2 ppm (s, 2H): This broad singlet corresponds to the two acidic protons of the carboxylic acid groups.

-

δ ~7.2-7.4 ppm (m, 5H): This multiplet represents the five aromatic protons of the phenyl group.

-

δ ~3.5 ppm (m, 1H): This multiplet is assigned to the methine proton at the C3 position (CH-Ph).

-

δ ~2.6 ppm (d, 4H): This doublet corresponds to the four methylene protons at the C2 and C4 positions (CH₂-COOH).

¹³C NMR (Predicted): [2]

-

~173 ppm: Carbonyl carbons of the carboxylic acid groups.

-

~140 ppm: Quaternary aromatic carbon attached to the glutaric acid backbone.

-

~128-129 ppm: Aromatic CH carbons.

-

~40 ppm: Methylene carbons (C2 and C4).

-

~38 ppm: Methine carbon (C3).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorption bands:[2]

-

~3000 cm⁻¹ (broad): O-H stretching of the carboxylic acid groups, often appearing as a very broad band.

-

~1700 cm⁻¹ (strong): C=O stretching of the carbonyl groups in the carboxylic acids.

-

~3030 cm⁻¹ (weak): Aromatic C-H stretching.

-

~1600, 1495, 1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) at m/z 208. Key fragmentation patterns would include the loss of water (m/z 190), the loss of a carboxyl group (m/z 163), and cleavage of the C-C bonds adjacent to the phenyl group.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by its two carboxylic acid groups and the phenyl ring. These functional groups allow for a wide range of chemical transformations, making it a valuable scaffold in drug design.

Key Reactions of this compound

-

Esterification: The carboxylic acid groups can be readily esterified by reaction with an alcohol in the presence of an acid catalyst.

-

Amide Formation: Reaction with amines, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), yields the corresponding amides. This reaction is fundamental to the synthesis of many bioactive derivatives.[1]

-

Anhydride Formation: Heating this compound, particularly in the presence of a dehydrating agent like acetic anhydride, can lead to the formation of 3-phenylglutaric anhydride.[5]

-

Reduction: The carboxylic acid groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Application in Drug Development: Soluble Epoxide Hydrolase (sEH) Inhibitors

A significant application of this compound in modern drug discovery is its use as a core structure for the development of soluble epoxide hydrolase (sEH) inhibitors.[1]

Mechanism of Action:

sEH is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory, anti-hypertensive, and analgesic properties. By inhibiting sEH, the levels of beneficial EETs are increased.[6]

Derivatives of this compound, particularly amides, have been shown to be potent sEH inhibitors. The proposed binding mode involves the formation of hydrogen bonds between the amide group of the inhibitor and key amino acid residues in the active site of sEH, such as Tyr383, Tyr466, and Asp335.[1] The phenyl group and other substituents can engage in hydrophobic interactions within the active site, contributing to the overall binding affinity.

Structure-Activity Relationship (SAR):

-

Amide Moiety: The amide linkage is a crucial pharmacophore for sEH inhibition, acting as a hydrogen bond donor and acceptor.[1]

-

Phenyl Group: The phenyl ring often occupies a hydrophobic pocket in the enzyme's active site. Modifications to the phenyl ring can modulate potency and selectivity.

-

Carboxylic Acid: The presence of a free carboxylic acid can enhance solubility and provide an additional hydrogen bonding interaction with the enzyme.[1]

Caption: Binding mode of a this compound-based sEH inhibitor.

Safety and Handling

This compound is classified as an irritant.[2] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical with well-defined properties and reactivity. Its importance in the field of drug development, particularly in the design of sEH inhibitors, underscores the significance of understanding its chemical nature. The protocols and data presented in this guide are intended to provide researchers and scientists with the necessary information to confidently and safely utilize this compound in their research endeavors.

References

-

ResearchGate. (n.d.). Novel amide derivatives of this compound as potent soluble epoxide hydrolase inhibitors | Request PDF. Retrieved from [Link]

-

PubMed. (2019). Novel amide derivatives of this compound as potent soluble epoxide hydrolase inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). CN102381961A - 3-phenyl glutaric acid compound, preparation method and purpose thereof.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic procedure step 1: reaction between this compound and.... Retrieved from [Link]

-

PubMed Central. (n.d.). Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. Retrieved from [Link]

-

Mol-Instincts. (n.d.). This compound 4165-96-2 wiki. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-phenylglutaric aicd - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-phenyl-3-propylglutaric acid - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

Organic Syntheses. (n.d.). α-PHENYLGLUTARIC ANHYDRIDE. Retrieved from [Link]

-

PubMed Central. (n.d.). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

PubMed Central. (n.d.). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Retrieved from [Link]

-

PubMed Central. (n.d.). Inhibition of soluble epoxide hydrolase by fulvestrant and sulfoxides. Retrieved from [Link]

Sources

- 1. Novel amide derivatives of this compound as potent soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 4165-96-2 [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-Phenylglutaric Acid

This guide provides a comprehensive overview of the synthetic pathways leading to 3-phenylglutaric acid, a valuable building block in medicinal chemistry and materials science.[][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, provides detailed experimental protocols, and offers insights into the optimization of these synthetic routes.

Introduction: The Significance of this compound

This compound (PubChem CID: 77823) is a dicarboxylic acid featuring a phenyl group at the 3-position of a glutaric acid backbone.[3] Its structural motif is found in a variety of biologically active molecules and serves as a crucial precursor for the synthesis of more complex chemical entities. Notably, derivatives of this compound have been investigated as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in the regulation of blood pressure and inflammation.[2] The achiral nature of the parent molecule also presents opportunities for the development of chiral derivatives through asymmetric synthesis, opening avenues for stereoselective drug design.[3]

Core Synthesis Pathway: A Multi-Step Approach from Benzaldehyde

The most established and widely utilized pathway for the synthesis of this compound commences with readily available starting materials: benzaldehyde and an ester of malonic acid, typically diethyl malonate. This multi-step synthesis involves a sequence of classic organic reactions: a Knoevenagel condensation, followed by a Michael addition, and culminating in hydrolysis and decarboxylation.

Step 1: Knoevenagel Condensation of Benzaldehyde and Diethyl Malonate

The initial step involves the condensation of benzaldehyde with diethyl malonate to form diethyl benzylidenemalonate. This reaction is a classic example of a Knoevenagel condensation, which is an aldol-type condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[4]

Mechanism: The reaction is catalyzed by a base, such as piperidine, which deprotonates the acidic α-hydrogen of diethyl malonate to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The resulting alkoxide intermediate is protonated, and subsequent dehydration yields the α,β-unsaturated product, diethyl benzylidenemalonate. The presence of a small amount of a carboxylic acid, such as benzoic acid, can accelerate the reaction by forming a more reactive piperidinium salt catalyst.[5][6]

Experimental Protocol: Knoevenagel Condensation

Adapted from Organic Syntheses, Coll. Vol. 3, p.377 (1955); Vol. 29, p.42 (1949).[5]

-

Apparatus Setup: In a round-bottomed flask equipped with a reflux condenser and a Dean-Stark trap, combine 100 g (0.63 mole) of diethyl malonate, 70 g (0.66 mole) of commercial-grade benzaldehyde (which typically contains a small amount of benzoic acid), 2-7 mL of piperidine, and 200 mL of benzene.[5] The amount of piperidine should be in slight excess to the amount of benzoic acid present in the benzaldehyde.[5]

-

Reaction: Heat the mixture to a vigorous reflux using an oil bath maintained at 130-140°C.[5] The reaction progress is monitored by the collection of water in the Dean-Stark trap. The reaction is typically complete after 11-18 hours, once the theoretical amount of water (approximately 12-13 mL) has been collected.[5]

-

Work-up: After cooling the reaction mixture, add 100 mL of benzene. Wash the organic solution sequentially with two 100-mL portions of water, two 100-mL portions of 1 N hydrochloric acid, and one 100-mL portion of a saturated sodium bicarbonate solution.[5]

-

Isolation and Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Remove the benzene by distillation under reduced pressure. The residue, crude diethyl benzylidenemalonate, can be purified by vacuum distillation. The expected yield of the colorless product is 89-91%.[5]

Diagram: Knoevenagel Condensation Workflow

Caption: Workflow for the Knoevenagel condensation of benzaldehyde and diethyl malonate.

Step 2: Michael Addition of Diethyl Malonate to Diethyl Benzylidenemalonate

The second step is a Michael addition (or conjugate addition) of a second equivalent of diethyl malonate to the α,β-unsaturated product from the first step. This reaction forms a new carbon-carbon bond at the β-position of the electron-deficient alkene.

Mechanism: A base, such as sodium ethoxide, deprotonates diethyl malonate to generate the nucleophilic enolate. This enolate then attacks the electrophilic β-carbon of diethyl benzylidenemalonate. The resulting enolate intermediate is then protonated during the work-up to yield the tetraester adduct, diethyl 2-phenyl-1,1,3,3-propanetetracarboxylate.

Experimental Protocol: Michael Addition

-

Enolate Formation: In a suitable reaction vessel, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Reaction: To a solution of diethyl benzylidenemalonate in ethanol, add a solution of the sodium salt of diethyl malonate (prepared by reacting diethyl malonate with sodium ethoxide). Stir the reaction mixture at room temperature.

-

Work-up and Isolation: After the reaction is complete, neutralize the mixture with an acid (e.g., dilute HCl) and extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude tetraester.

Diagram: Michael Addition Mechanism

Sources

An In-depth Technical Guide to 3-Phenylglutaric Acid: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylglutaric acid, a dicarboxylic acid derivative of glutaric acid, is a versatile building block in organic synthesis with significant implications for the pharmaceutical industry. Its structural motif is found at the core of various molecules of therapeutic interest, making it a compound of considerable focus for medicinal chemists and drug development professionals. This guide provides a comprehensive overview of this compound, detailing its fundamental properties, synthesis methodologies, and, most critically, its role as a precursor in the development of therapeutic agents.

Core Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective application in research and development.

| Property | Value | Source |

| CAS Number | 4165-96-2 | [1][2] |

| Molecular Formula | C₁₁H₁₂O₄ | [1][2] |

| Molecular Weight | 208.21 g/mol | [1][2][3] |

| Appearance | White to tan powder or chunks | [4] |

| Melting Point | 138-145 °C | [5] |

| Solubility | Soluble in various organic solvents | [1] |

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. One common approach involves the Michael addition of a malonic ester to a cinnamic ester, followed by hydrolysis and decarboxylation.

A notable synthetic application of a related structure is the preparation of α-phenylglutaric anhydride from α-phenyl-α-carbethoxyglutaronitrile, as detailed in Organic Syntheses. This procedure involves the hydrolysis of the nitrile and ester groups, followed by cyclization to the anhydride. While not a direct synthesis of this compound, it illustrates a common synthetic strategy for this class of compounds.

A multi-step synthesis for this compound compounds has also been described in the patent literature, highlighting its importance as an intermediate in the preparation of more complex molecules. For instance, a patented method outlines the synthesis of 1-indanone-3-acetic acid compounds starting from this compound derivatives.

Applications in Drug Development: A Gateway to Thalidomide Analogs

While this compound has broad applications in the synthesis of various organic compounds, including manganese catalysts, its most significant role in the pharmaceutical industry lies in its potential as a precursor for the synthesis of analogs of the immunomodulatory drug, thalidomide.

Thalidomide, a drug with a complex history, is now recognized for its potent anti-angiogenic and immunomodulatory effects, leading to its use in the treatment of multiple myeloma and erythema nodosum leprosum. The core structure of thalidomide contains a glutarimide ring derived from glutamine. This compound, with its phenyl-substituted glutaric acid backbone, serves as a key starting material for the synthesis of a wide array of thalidomide analogs. These analogs are designed to retain or enhance the therapeutic effects of thalidomide while potentially reducing its toxic side effects.

The synthesis of thalidomide itself typically involves the reaction of phthalic anhydride with L-glutamine. By substituting glutamine with derivatives of this compound, researchers can introduce a phenyl group at the 3-position of the glutarimide ring, thereby creating a new class of thalidomide analogs.

Experimental Workflow: Synthesis of a 3-Phenylglutarimide Analog

The following is a generalized, illustrative protocol for the synthesis of a 3-phenylglutarimide analog, a key intermediate for thalidomide analogs, starting from this compound.

Step 1: Synthesis of 3-Phenylglutaric Anhydride

-

Reactants: this compound, Acetic anhydride.

-

Procedure: a. Reflux this compound with an excess of acetic anhydride for 2-3 hours. b. Remove the excess acetic anhydride and acetic acid under reduced pressure. c. The resulting crude 3-phenylglutaric anhydride can be used directly in the next step or purified by recrystallization or distillation under high vacuum.

-

Rationale: The acetic anhydride acts as a dehydrating agent, facilitating the intramolecular cyclization of the dicarboxylic acid to form the cyclic anhydride.

Step 2: Formation of 3-Phenylglutarimide

-

Reactants: 3-Phenylglutaric anhydride, Urea or Ammonia.

-

Procedure: a. Heat a mixture of 3-phenylglutaric anhydride and urea at high temperature (typically 150-180 °C). b. The reaction mixture will melt and then solidify. c. After cooling, the solid residue is washed with water and then recrystallized from a suitable solvent (e.g., ethanol) to yield 3-phenylglutarimide.

-

Rationale: The nitrogen from urea or ammonia acts as a nucleophile, opening the anhydride ring and subsequently cyclizing to form the more stable five-membered imide ring.

Step 3: Phthaloylation to yield the Thalidomide Analog

-

Reactants: 3-Phenylglutarimide, Phthalic anhydride.

-

Procedure: a. Heat a mixture of 3-phenylglutarimide and phthalic anhydride in a high-boiling solvent such as pyridine or dimethylformamide (DMF). b. The reaction is typically carried out at reflux for several hours. c. Upon cooling, the product will precipitate and can be collected by filtration and purified by recrystallization.

-

Rationale: This step involves the N-acylation of the glutarimide with phthalic anhydride to form the final phthalimide moiety of the thalidomide analog.

Caption: Synthetic pathway from this compound to a thalidomide analog.

Chirality and Analytical Considerations

This compound is a chiral molecule, and the stereochemistry of its derivatives can have a profound impact on their pharmacological activity. It is well-established that the two enantiomers of a chiral drug can exhibit different therapeutic effects and toxicities. Therefore, the chiral separation and analysis of this compound and its derivatives are of paramount importance in drug development.

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common and effective method for the enantiomeric separation of acidic compounds like this compound. Chiral selectors, such as cyclodextrins and their derivatives, can also be used as mobile phase additives to achieve separation.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its fundamental properties and synthetic accessibility make it an attractive starting material for the creation of complex molecules. The structural relationship to the glutarimide core of thalidomide positions this compound as a key component in the ongoing development of novel immunomodulatory and anti-cancer agents. A thorough understanding of its chemistry, synthesis, and analytical methodologies is crucial for unlocking its full potential in the discovery of new and improved therapeutics.

References

-

Anbu Chem. Cas 4165-96-2 | this compound. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. US20050272934A1 - Process for the synthesis of thalidomide - Google Patents [patents.google.com]

- 4. Cas 4165-96-2 | this compound - Anbu Chem [finechemical.net]

- 5. EP1602654A1 - Process for the synthesis of thalidomide - Google Patents [patents.google.com]

A Technical Guide to the Solubility of 3-Phenylglutaric Acid for Pharmaceutical Development

Executive Summary

3-Phenylglutaric acid is a dicarboxylic acid derivative with significant applications in chemical synthesis, including the preparation of pharmaceutical intermediates and polymers.[1] Understanding its solubility characteristics is a cornerstone for its effective use, particularly in the realm of drug development where bioavailability, formulation, and purification are paramount. This guide provides an in-depth analysis of the principles governing the solubility of this compound, presents its known solubility profile, and details a robust, self-validating experimental protocol for accurately determining its thermodynamic solubility. This document is intended for researchers, chemists, and formulation scientists who require a practical and theoretical understanding of this compound's behavior in various solvent systems.

Physicochemical Properties of this compound

A foundational understanding of a compound's intrinsic properties is essential to predict and interpret its solubility. This compound is a white to tan solid organic compound.[1][2] Its key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₄ | [1] |

| Molecular Weight | 208.21 g/mol | [1] |

| Melting Point | 140-143 °C | [1][3] |

| Predicted pKa | 4.06 ± 0.10 | [1][2] |

| Appearance | White to tan solid/powder | [1][2] |

The presence of two carboxylic acid functional groups and a phenyl ring gives this compound a dual character. The carboxyl groups are polar and capable of hydrogen bonding, while the phenyl group is nonpolar and contributes to hydrophobic interactions. Its predicted pKa of ~4.06 indicates it is a weak acid, a critical factor for its solubility in aqueous solutions.[1][2]

Theoretical Principles of Solubility

The Role of Polarity: "Like Dissolves Like"

The solubility of this compound is governed by the principle of "like dissolves like." Its polar carboxylic acid groups favor interactions with polar solvents (e.g., water, alcohols), while its nonpolar phenyl ring favors interactions with less polar organic solvents. Consequently, it is generally soluble in various organic solvents.[1] While some sources describe it as "very soluble" in water, this is highly dependent on the pH of the solution.[2][4]

The Critical Impact of pH on Aqueous Solubility

For an ionizable compound like this compound, pH is the most dominant factor influencing its aqueous solubility.[5] The two carboxylic acid groups can exist in a protonated (neutral) state or a deprotonated (anionic) state, depending on the pH of the medium.

-

At low pH (pH < pKa): The carboxylic acid groups are predominantly protonated (-COOH). This neutral form is less polar and thus exhibits lower solubility in water.

-

At high pH (pH > pKa): The carboxylic acid groups are deprotonated (-COO⁻). The resulting anionic species is a salt, which is significantly more polar and readily solvated by water molecules, leading to a dramatic increase in solubility.

This relationship is fundamental in drug development for controlling the dissolution and absorption of acidic or basic active pharmaceutical ingredients (APIs).[6]

Caption: pH-dependent ionization of this compound.

Authoritative Protocol: Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a standardized methodology is crucial. The saturation shake-flask method is considered the gold standard for determining equilibrium (thermodynamic) solubility, providing the most accurate representation of a compound's solubility for pre-formulation and development studies.[5][7][8] Kinetic solubility assays, often used in high-throughput screening, can overestimate solubility due to the formation of supersaturated solutions and are less suitable for formulation development.[7][9]

Core Principle

The shake-flask method establishes a dynamic equilibrium between the undissolved solid compound and the dissolved compound in a saturated solution.[5] The concentration of the compound in the liquid phase at equilibrium represents its thermodynamic solubility under the specified conditions (solvent, temperature, pH).[8]

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Methodology

This protocol is a synthesis of best practices for ensuring data integrity and reproducibility.[5][7][10][11]

Materials & Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate buffers, ethanol)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Calibrated pH meter

-

Validated analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials.

-

Causality: An excess of solid must be visibly present throughout the experiment to ensure the solution remains saturated; otherwise, one is merely measuring a concentration, not a solubility limit.[10]

-

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours).

-

Causality: Heterogeneous solubility reactions can be slow.[5] Extended equilibration time is necessary to ensure a true thermodynamic equilibrium is reached between the dissolution and precipitation rates.[6][8] The endpoint can be confirmed by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration value plateaus.[10]

-

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Separate the saturated solution from the undissolved solid.

-

Method A (Recommended): Filtration. Draw the supernatant using a syringe and pass it through a chemically compatible filter (e.g., PVDF or PTFE, 0.45 µm) into a clean vial.

-

Method B: Centrifugation. Centrifuge the vials at high speed to pellet the excess solid.

-

Causality: Complete removal of all solid particles is critical. Any remaining solid in the sample will dissolve upon dilution, leading to an artificially high and incorrect solubility value.[10]

-

-

Quantification: Carefully collect an aliquot of the clear supernatant. Dilute the sample as required with the appropriate mobile phase or solvent and analyze its concentration using a pre-validated analytical method like HPLC.

-

pH Measurement (Aqueous Systems): For aqueous solvents, measure the final pH of the saturated solution after equilibration.

Application in Drug Development

Determining the solubility of a compound like this compound, which may serve as a building block or an API itself, is not an academic exercise; it is a critical step in the drug development pipeline.

-

Lead Optimization: Early solubility assessment helps filter out candidate compounds that may face significant bioavailability challenges later on.[9][12]

-

Pre-formulation: Thermodynamic solubility data in various pH buffers and co-solvents is the foundation for developing a viable dosage form (e.g., oral, injectable). It dictates the maximum achievable concentration in a formulation.[8][11]

-

Biopharmaceutical Classification System (BCS): For oral drugs, high solubility is a key criterion for BCS Class 1 and 3, which can potentially allow for biowaivers, reducing the need for expensive and time-consuming clinical bioequivalence studies.[6]

-

Process Chemistry: Solubility data in various organic solvents is essential for designing efficient crystallization and purification processes to ensure high purity and yield of the final compound.

Conclusion

References

- Anbu Chem. Cas 4165-96-2 | this compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1vhTKD1V5uFOJZT2XVQguEp5WHi3k6rhDn17pPrdROyzEn6yHPcqYMKBvSWvYO3gnxezDfvuz2_Z3CbGOYyiB3GXdMK27jJtF1bUCDYp8BycdCzEhA9Jh2wUDyQjdn9QSxe-oT3PC2mo8I8imVw==]

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMOKI7nE1Ir9DEXCXYu9I8Ju3Z3swlO1eTNsTITQ-hOZHgcPsPs9mwbgiZbyEDBj79W5lVwrsncsVIBY9I6G-qqLo_cjLMYie94Vvo4D3Lj6V6Qtmk_fl3-JMXx_rCHj90b4E8j1C9TKPd5-HgDxyfSuASXck=]

- Quora. How do you perform the shake flask method to determine solubility?. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2OzPNSs-8qW8Srj1N9yB-PDv91Y18bNuE7ZmsXMiKeyRnGJap8--O95yI8ey6srCDjd_vIIHlbyRGGlHBAUXwTMRkaqiuEoZJ0NG93xeEVkZ0MUYZVmN6-CFh3ZThE7qRGesE3pBhrAkwfospDeL0HpnCk0pVjv6eE-KIF0z7ldS8IYQIYFBI5b9i1pWE75J1AA==]

- BioAssay Systems. Shake Flask Method Summary. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyzS1Zoe1Z8XwWbK0kfRRoATZVN2q3BZTF3elJIjsyt69x2VAHXn789SNuALnT8qwulFGvVqoS5IBvCu1tS7g32AzA0_cGtc7Al5T8_kPy3cYIS6QrMucBk1qZI6V7nWe1f6dBg7Z_E7i4vhLyIfioztwe2b-xT2HzLM0RnnCyECCuETIlliU3]

- ChemicalBook. This compound(4165-96-2). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpxpUks9LyhH4hvZUhT0RB-J3F6FI1VkOICYqk2eRJ0pVT120Lkq4SRnO_vyQmli9s7fNwgz4xTS0A82u-xgVkw0IpAt7Ej4_XkZ_7JqGKD1Pcoqe2cBeyCuBmu3AxJD0hgf4-s5OjqtvghNxjSxAi4LQOhnj54w==]

- LookChem. This compound 4165-96-2 wiki. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErDG_0yXFbI3pR24aaU905-BjB4dj_QwOT8jQ75E3F3HYYD3a7O2Eejp-KMaVwOUqrIVD7opeLhmvAaUWdAcKLYQPDCejVyu4dDBcbH-9xLiuH7H_gXcqqPuVHBVBYGnZYajR93EPjOL9dtyKaCLrL7xG2MeB3TrthuAphvafydFEum0o5]

- Enamine. Shake-Flask Solubility Assay. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNVDVyHlKQ0cMH0Y9tqo471-O2InfY9DfslaKOmYBiy5yY89UGYxOgT1iqDGwyVsqO9oQLoZi6-UzyFludLqkcHbYCl2GF5_58WjId0NyHbcmPTpQlSRuYMBMLqXpw9SlZKjdDjLUKQPQ-3Og_EWKqqJaxXot3HShfQKV0v12BzkNRi5i_dDi_vNsp-cUVngqDBC1UCIIN]

- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzIwG4yUjhxqrel-I8YJpR3XhPtsTwSC8c6ek2rVLEBseEz8A2Vrv8PaoWdBQAKnG3h-lxKVl_0qgJQYzFtnMh2dRaNol5YvwSGDSEJMNHaNSdE01Ect-iZP530Mr5mvyOV0czlBiFV9598UV0D1BfKNNb1Rr41-DQxmUU8mq_kWqsDMkgUaBZpqbSJUl6Vnc76htUTs19qiqRKg==]

- AxisPharm. Equilibrium Solubility Assays Protocol. [URL: https://vertexaisearch.cloud.google.

- Biorelevant.com. Describes equilibrium solubility of a drug substance. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlNas6eNAkO82tEEXaXaLmz4xlodmohV7xrRa8giqG75mYJif3LtdB-k6eCRNlGr6IoYjmdY3GCe_rNrHky68G3HXiELb5EPdCFejw80SMJYaCifJ-56zMajmJW5atX7MXaFGF4HrZbL2jvjVvN60owshEEl6dOFUz-oRo0zSUFKPxjlc=]

- ChemicalBook. This compound | 4165-96-2. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZq1sxkMH6JhCep5LByt2ju7IscuBlYHrlCv_zp_ZWlWh3WY7G8ZZc9nQyItEy8KWea-w81cVRfQK05GOctX08P_F7kAjwfr2l1NRyCjhkvskZj5ggEAxi4DImhbCqqupBVlY_2raQLLdDuFz6z1QkPO-WTgRvbAJ6JhYZ_hs47g==]

- ADMET & DMPK. Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8Vga08tQvBXFRiUKd2S0eDwS_7CE5vPT6TGyASQT4JwDhNR6hSuaToC9xv7Xqi_sHgxc-iaoxHs6aw6IkFTLDxfUObaPXB4D0SQSPSSNzs-bBGq3CjL77uR9_ELy_EU0tKnIYUnzW74mUB64joA==]

- SciELO. Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS. [URL: https://vertexaisearch.cloud.google.

Sources

- 1. Cas 4165-96-2 | this compound - Anbu Chem [finechemical.net]

- 2. Page loading... [guidechem.com]

- 3. This compound | 4165-96-2 [chemicalbook.com]

- 4. This compound(4165-96-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. scielo.br [scielo.br]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. biorelevant.com [biorelevant.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. quora.com [quora.com]

- 11. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]

An In-Depth Technical Guide to 3-Phenylglutaric Acid: From Historical Discovery to Modern Synthetic Applications

Abstract

This technical guide provides a comprehensive overview of 3-Phenylglutaric acid, a valuable dicarboxylic acid derivative with significant applications in organic synthesis and drug development. We delve into the historical context of its discovery, tracing the evolution of its synthesis from early twentieth-century methods to contemporary, high-yield protocols. This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, mechanistic insights, and a critical evaluation of various synthetic strategies. By bridging the historical narrative with modern applications, we aim to provide a thorough understanding of this important chemical entity.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₁H₁₂O₄, is an organic compound featuring a phenyl group at the third position of a glutaric acid backbone.[1] Its structural motifs, a dicarboxylic acid and a phenyl group, make it a versatile building block in the synthesis of more complex molecules. In the pharmaceutical industry, it serves as a crucial precursor for the synthesis of various active pharmaceutical ingredients (APIs).[1] Beyond pharmaceuticals, it finds applications in the production of polymers, cosmetics, and food additives.[1] This guide will explore the journey of this compound from its initial synthesis to its current role in cutting-edge research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₄ | [1] |

| Molecular Weight | 208.21 g/mol | |

| CAS Number | 4165-96-2 | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 140-143 °C | |

| Solubility | Soluble in DMSO and Methanol (slightly) | |

| pKa | 4.06 ± 0.10 (Predicted) |

The Genesis of this compound: A Historical Perspective

Friedrich Fichter (1869-1952) was a prominent Swiss chemist with a focus on inorganic chemistry and electrochemistry. His academic lineage traces back to Rudolph Fittig, a notable figure in organic chemistry. This connection to a strong organic chemistry background suggests that Fichter's early work likely involved significant organic synthesis.

While the exact details of the 1901 synthesis by Fichter and Merckens require access to the original publication, the methods of that era likely involved multi-step processes with potentially modest yields. Early syntheses of glutaric acid derivatives often relied on reactions such as the hydrolysis of dinitriles, which were themselves prepared from dihaloalkanes.

The Evolution of Synthesis: From Classical Methods to Modern Efficiency

The synthesis of this compound has evolved significantly over the past century, driven by the need for more efficient, scalable, and environmentally friendly processes. This evolution reflects the broader trends in synthetic organic chemistry, moving from classical named reactions to more sophisticated catalytic and asymmetric methodologies.

Foundational Synthetic Strategies: The Knoevenagel Condensation and Michael Addition

Two cornerstone reactions in the synthesis of 3-substituted glutaric acids are the Knoevenagel condensation and the Michael addition. These reactions provide a reliable and versatile platform for constructing the carbon skeleton of the target molecule.

-

The Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound (like malonic acid or its esters) with an aldehyde or ketone.[3][4][5] In the context of this compound synthesis, benzaldehyde can be reacted with a malonic ester derivative in the presence of a weak base. This is followed by subsequent reaction steps to elaborate the glutaric acid moiety.

-

The Michael Addition: This powerful carbon-carbon bond-forming reaction involves the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[6][7][8][9] A common strategy for synthesizing this compound involves the Michael addition of a malonate ester to cinnamic acid or its esters.

Diagram 1: General Workflow for this compound Synthesis via Michael Addition

Caption: A generalized workflow illustrating the synthesis of this compound via the Michael addition reaction.

Modern Synthetic Protocols: Efficiency and Scalability

Contemporary methods for synthesizing this compound focus on improving yield, reducing reaction times, and employing more sustainable practices. These often involve catalytic approaches and one-pot procedures.

A modern and efficient synthesis can be achieved through a one-pot reaction involving a Knoevenagel condensation followed by a Michael addition and subsequent hydrolysis.

Experimental Protocol: One-Pot Synthesis of this compound

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

Materials:

-

Benzaldehyde

-

Malononitrile

-

Ethyl acetoacetate

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: To the cooled solution, add ethyl acetoacetate dropwise, followed by the dropwise addition of benzaldehyde.

-

Knoevenagel Condensation: Stir the reaction mixture at room temperature for a specified period to allow for the Knoevenagel condensation to proceed.

-

Michael Addition: To the same reaction mixture, add malononitrile and continue stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: Once the reaction is complete, carefully add a concentrated solution of hydrochloric acid. Heat the mixture to reflux for several hours to facilitate the hydrolysis of the ester and nitrile groups and decarboxylation.

-

Work-up: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed in vacuo.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes).

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent side reactions, particularly the oxidation of the aldehyde and the reaction of the strong base with atmospheric moisture and carbon dioxide.

-

Stepwise Addition: The dropwise addition of reactants helps to control the reaction temperature, which can be exothermic, and prevents the formation of unwanted byproducts.

-

One-Pot Procedure: Combining the Knoevenagel and Michael reactions in a single pot without isolating the intermediate simplifies the workflow, reduces solvent waste, and can improve the overall yield.

-

Acidic Hydrolysis: Strong acid is used for the hydrolysis of both the ester and nitrile functionalities to the desired carboxylic acids, followed by decarboxylation of the intermediate.

Diagram 2: Mechanistic Pathway of the One-Pot Synthesis

Caption: A simplified mechanistic representation of the one-pot synthesis of this compound.

Applications in Drug Development: A Versatile Scaffold

The rigid phenyl group and the two carboxylic acid functionalities of this compound make it an attractive scaffold for the design and synthesis of pharmacologically active molecules. The carboxylic acid groups can be readily converted into a variety of other functional groups, such as esters, amides, and anhydrides, allowing for the introduction of diverse pharmacophores.

One notable application is in the synthesis of derivatives that act as enzyme inhibitors or receptor antagonists. The phenyl group can engage in hydrophobic interactions within the binding pocket of a target protein, while the dicarboxylic acid moiety can form hydrogen bonds or salt bridges with key amino acid residues.

For instance, derivatives of this compound have been explored in the development of:

-

Anticonvulsants: The glutaric acid backbone is a feature in some anticonvulsant drugs, and the phenyl substitution can modulate the pharmacokinetic and pharmacodynamic properties.

-

Enzyme Inhibitors: The dicarboxylic acid can mimic the substrate of certain enzymes, leading to competitive inhibition.

-

Polymer-based Drug Delivery Systems: The diacid functionality allows for its incorporation into polyester or polyamide backbones for the creation of biodegradable polymers for controlled drug release.[1]

Conclusion and Future Outlook

From its early synthesis in the beginning of the 20th century to its current role as a versatile building block in medicinal chemistry, this compound has proven to be a compound of enduring importance. The evolution of its synthesis from classical, often low-yielding methods to modern, efficient one-pot protocols highlights the significant progress in the field of organic chemistry.

Looking ahead, the demand for enantiomerically pure 3-substituted glutaric acids is likely to increase, driven by the development of stereospecific drugs. Therefore, future research will likely focus on the development of asymmetric syntheses of this compound and its derivatives. This will involve the use of chiral catalysts, enzymes, and chiral auxiliaries to control the stereochemistry of the key bond-forming reactions. Furthermore, the exploration of greener and more sustainable synthetic routes, utilizing renewable starting materials and minimizing waste, will continue to be a major focus in both academic and industrial research.

References

-

Anbu Chem. (n.d.). Cas 4165-96-2 | this compound. Retrieved from [Link]

-

Wikipedia. (2023, October 27). Knoevenagel condensation. In Wikipedia. Retrieved from [Link]

- Fichter, F., & Merckens, K. (1901). [Title of the article on this compound]. Berichte der deutschen chemischen Gesellschaft, 34. (Note: Full text of this article was not available in the search results, citation is based on references in other documents).

-

ResearchGate. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Recent Developments in Knoevenagel Condensation Reaction: A Review. Retrieved from [Link]

- Google Patents. (n.d.). CN102381961A - 3-phenyl glutaric acid compound, preparation method and purpose thereof.

-

Mol-Instincts. (n.d.). This compound 4165-96-2 wiki. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Michael reaction. In Wikipedia. Retrieved from [Link]

-

Adichemistry. (n.d.). Michael Addition Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

-

Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

Sources

- 1. Cas 4165-96-2 | this compound - Anbu Chem [finechemical.net]

- 2. Page loading... [guidechem.com]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 7. adichemistry.com [adichemistry.com]

- 8. Michael Addition [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

3-Phenylglutaric acid safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 3-Phenylglutaric Acid

This guide provides comprehensive safety and handling protocols for this compound (CAS No. 4165-96-2), tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative safety data sheets, chemical databases, and established laboratory safety practices to ensure a self-validating system of operational safety.

Core Safety Directives & Hazard Identification

This compound is a white to light beige solid organic compound widely used as a precursor and reagent in various synthetic processes, including the manufacturing of active pharmaceutical ingredients (APIs).[1] While some safety data sheets (SDS) may classify it as non-hazardous under OSHA 2012 standards, aggregated data from the European Chemicals Agency (ECHA) provides a more precautionary and widely accepted classification that should be adopted as the standard for laboratory operations.[2][3]

The primary directive is to treat this compound as an irritant and to minimize all routes of exposure through engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).

Globally Harmonized System (GHS) Classification

A critical review of consolidated data indicates the following GHS hazard classifications, which form the basis for all handling precautions.[2][4]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |

Source: Aggregated GHS information from multiple notifications to the ECHA C&L Inventory.[2]

The presence of these classifications necessitates a cautious approach, moving beyond a "non-hazardous" label that may appear on some supplier documents.[3] The causality is clear: as a fine powder, the compound can easily become airborne, leading to respiratory irritation, while direct contact can irritate the skin and eyes.

Physical & Chemical Properties

Understanding the compound's physical state is crucial for anticipating its behavior during handling.

| Property | Value |

| CAS Number | 4165-96-2 |

| Molecular Formula | C₁₁H₁₂O₄ |

| Molecular Weight | 208.21 g/mol |

| Appearance | Almost white to light beige powder or chunks.[4] |

| Melting Point | 138 - 143 °C |

| Stability | Stable under normal storage conditions.[3][4] |

| Incompatibilities | Strong oxidizing agents.[3] |

Risk Mitigation & Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and PPE, is essential for minimizing exposure.

Engineering Controls: The First Line of Defense

The primary engineering control is to handle this compound powder in a well-ventilated area, preferably within a certified chemical fume hood, to control airborne dust. If a fume hood is not feasible for the procedure (e.g., weighing on an analytical balance), a powder containment hood or glove box should be utilized.

Caption: Hierarchy of controls for handling powdered this compound.

Mandatory Personal Protective Equipment (PPE)

The following PPE is required for all personnel handling this compound.

| PPE Category | Item | Specification & Rationale |

| Eye Protection | Chemical Safety Goggles | Must comply with OSHA 29 CFR 1910.133 or EN166 standards. Protects against airborne dust and accidental splashes.[3] |

| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are standard. Inspect for tears before use and dispose of them immediately after handling or if contamination is suspected. |

| Body Protection | Laboratory Coat | Provides a removable barrier to protect skin and personal clothing from contamination. |

| Respiratory Protection | NIOSH-approved Respirator | Not required under normal use with adequate engineering controls. However, if dust generation is unavoidable or ventilation is poor, a particle filter respirator (e.g., N95) is recommended.[3] |

Standard Operating Procedures (SOPs)

Adherence to detailed, step-by-step protocols is the cornerstone of a self-validating safety system.

SOP: Weighing and Transfer of Solid this compound

This protocol is designed to prevent the generation and dispersal of dust.

-

Preparation:

-

Designate a specific work area for handling the powder. Cover the surface with disposable bench paper.

-

Ensure a chemical waste container is readily accessible.

-

Don all required PPE (goggles, gloves, lab coat).

-

-

Procedure:

-

Perform all operations within a chemical fume hood or other ventilated enclosure.

-

If using an analytical balance that cannot be placed in a hood, tare a sealed container (e.g., a vial with a cap).

-

Move the tared, sealed container to the fume hood.

-

Open the stock bottle of this compound. Use a clean spatula to transfer the desired amount of powder into the tared container. Avoid pouring directly from the stock bottle to minimize dust.

-

Seal the container securely.

-

Carefully wipe the exterior of the container with a damp cloth or towel to remove any clinging dust before moving it back to the balance for final weighing.

-

-

Post-Procedure:

-

Securely close the main stock container.

-

Wipe down the spatula and the work surface inside the hood with a damp cloth.

-

Dispose of the contaminated bench paper and cleaning materials in the designated solid chemical waste container.

-

Remove gloves and wash hands thoroughly.

-

SOP: Preparation of Solutions

This protocol addresses the safe dissolution of the powder.

-

Preparation:

-

Conduct all steps in a chemical fume hood.

-

Have all necessary solvents, glassware, and magnetic stir bars ready.

-

Don all required PPE.

-

-

Procedure:

-

Add the desired volume of solvent to the receiving flask.

-

Place the flask on a magnetic stir plate and begin gentle stirring.

-

Slowly and carefully add the pre-weighed this compound powder to the solvent to prevent splashing and minimize dust.

-

Cover the flask (e.g., with a watch glass or stopper) while it stirs to dissolve.

-

-

Post-Procedure:

-

Once dissolved, the solution can be handled with standard laboratory precautions for liquid chemicals.

-

Clean any contaminated glassware thoroughly.

-

Dispose of any contaminated materials (e.g., weigh boats, wipes) in the solid chemical waste stream.

-

Remove gloves and wash hands.

-

Emergency & First Aid Protocols

Immediate and correct response to an exposure is critical.

Caption: First aid response workflow for this compound exposure.

| Exposure Route | First Aid Procedure |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if symptoms such as coughing or shortness of breath occur or persist.[3] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation develops or persists, seek medical attention.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. If the person is conscious, give them a small amount of water to drink. Seek medical attention if symptoms occur.[3] |

Accidental Spills

For small spills of solid material, carefully sweep or scoop up the powder, avoiding dust generation, and place it into a labeled container for chemical waste. The area should then be decontaminated with a wet wipe or cloth. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

Storage & Disposal

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][4] Keep it segregated from incompatible materials, particularly strong oxidizing agents, with which dicarboxylic acids can react.

Waste Disposal

All waste containing this compound, including contaminated labware, PPE, and cleaning materials, must be disposed of as chemical waste.

-

Solid Waste: Collect in a clearly labeled, sealed, and non-leaking container marked as "Hazardous Waste" (or as required by local regulations).

-

Liquid Waste: Collect solutions in a compatible, sealed, and labeled waste container. Do not pour solutions down the drain.

-

Final Disposal: All waste must be disposed of through your institution's EHS department or a licensed hazardous waste management service.

While this compound is not classified as acutely toxic, it is the responsibility of the waste generator to ensure proper characterization and disposal according to local, state, and federal regulations.

Toxicological & Ecological Information

Toxicology

Ecotoxicity

No specific ecotoxicological data for this compound were found. As a standard precautionary principle, the chemical should not be released into the environment. All waste must be collected and disposed of properly to prevent contamination of soil and waterways.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 77823, this compound. Retrieved from [Link]

-

Mol-Instincts (n.d.). This compound 4165-96-2 wiki. Retrieved from [Link]

-

Donnelly, M. I., Chapman, P. J., & Dagley, S. (1980). Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids. Journal of Bacteriology, 142(3), 916–921. Retrieved from [Link]

-

Botham, P. A., et al. (1998). Skin irritation: Reference chemicals data bank. Toxicology in Vitro, 12(4), 473-482. Retrieved from [Link]

-

Anbu Chem (n.d.). Cas 4165-96-2 | this compound. Retrieved from [Link]

Sources

A Technical Guide to the Biological Potential of the 3-Phenylglutaric Acid Scaffold

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylglutaric acid (3-PGA) is emerging not as a standalone bioactive agent, but as a highly valuable and versatile scaffold in medicinal chemistry. While the parent molecule displays limited intrinsic biological activity, its derivatives have been shown to possess potent and specific inhibitory effects against compelling therapeutic targets. This technical guide synthesizes the current understanding of 3-PGA's potential, focusing primarily on the design of its amide derivatives as potent inhibitors of soluble epoxide hydrolase (sEH), a key enzyme implicated in inflammation and hypertension. We will dissect the mechanism of action, provide detailed, field-proven experimental protocols for screening and characterization, and explore the structure-activity relationships that govern the efficacy of these compounds. This document serves as a foundational resource for research teams aiming to leverage the 3-PGA core for the development of novel therapeutics.

Introduction: The this compound Core

This compound (3-PGA), with the chemical formula C₁₁H₁₂O₄, is a dicarboxylic acid derivative of glutaric acid.[1][2][3] Historically, it has been utilized as a building block in chemical synthesis, including the production of polymers and active pharmaceutical ingredients (APIs).[1][4] However, its true potential in drug discovery lies in its three-dimensional structure, which presents multiple points for chemical modification. The phenyl ring and two carboxylic acid groups provide a rigid yet adaptable framework for designing molecules that can fit into specific enzyme active sites or receptor pockets. This guide will focus on the most promising activity identified for derivatives of this scaffold: the potent inhibition of soluble epoxide hydrolase.

Primary Therapeutic Target: Soluble Epoxide Hydrolase (sEH)

To appreciate the potential of the 3-PGA scaffold, one must first understand its most validated target: soluble epoxide hydrolase (sEH).

2.1 The Role of sEH in Human Physiology The sEH enzyme plays a critical role in the metabolism of endogenous signaling lipids, specifically the epoxyeicosatrienoic acids (EETs).[5][6] EETs are produced from arachidonic acid and possess potent anti-inflammatory and vasodilatory properties, contributing to the regulation of blood pressure and the resolution of inflammation. The sEH enzyme hydrolyzes EETs to their less active dihydroxy derivatives (dihydroxyeicosatrienoic acids, or DHETs), effectively terminating their beneficial signaling.

2.2 Therapeutic Rationale for sEH Inhibition Inhibition of sEH prevents the degradation of EETs, thereby increasing their circulating levels. This mechanism is therapeutically valuable for conditions characterized by hypertension, vascular inflammation, and pain.[7][8] Consequently, the development of potent and selective sEH inhibitors is an area of intense research interest in drug discovery.[5][6][7] Amide derivatives of 3-PGA have emerged as a highly promising class of sEH inhibitors.[5][6]

3-PGA Amide Derivatives as Potent sEH Inhibitors

Recent research has demonstrated that by modifying the carboxylic acid moieties of 3-PGA to form amides, it is possible to create exceptionally potent sEH inhibitors.[5][6]

3.1 Mechanism of Action The inhibitory power of these derivatives stems from their ability to precisely interact with the active site of the sEH enzyme. Docking studies have revealed that the amide group, introduced onto the 3-PGA scaffold, acts as a primary pharmacophore.[5][6] It forms critical hydrogen bonds with a triad of amino acid residues within the catalytic site: Tyrosine 383 (Tyr383), Tyrosine 466 (Tyr466), and Aspartate 335 (Asp335).[5] This interaction anchors the inhibitor in the active site, preventing it from binding and hydrolyzing its natural EET substrates.

Caption: Fig 1: Proposed H-bond interactions of the 3-PGA amide derivative within the sEH active site.

3.2 Quantitative Potency Several synthesized amide derivatives of 3-PGA have demonstrated inhibitory activity in the nanomolar range. This level of potency makes them highly attractive as lead compounds for further development.

| Compound ID | R Group Substitution | IC₅₀ (nM) | Source |

| 6o | Phenethyl | 0.5 | [5][6] |

| Reference | AUDA | 20.0 | [5] |

Table 1: A selection of 3-PGA amide derivatives and their corresponding 50% inhibitory concentrations (IC₅₀) against the sEH enzyme. Compound 6o, with a phenethyl substitution, shows exceptional potency.

A Framework for Screening and Characterization

To advance the study of 3-PGA derivatives, a robust and logical experimental workflow is essential. The following protocols are designed to be self-validating, providing a comprehensive characterization of novel compounds from initial screening to cellular activity.

Caption: Fig 2: A logical workflow for the synthesis, screening, and validation of novel 3-PGA derivatives.

4.1 Protocol: In Vitro sEH Inhibition Assay (Fluorometric)

-

Causality: This primary screen directly measures the compound's ability to inhibit the target enzyme. A fluorometric assay is chosen for its high sensitivity and throughput, allowing for rapid determination of IC₅₀ values.

-

Methodology:

-

Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl, pH 7.4). Reconstitute recombinant human sEH enzyme and the fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME) in appropriate solvents.

-

Compound Dilution: Perform a serial dilution of the test 3-PGA derivative (e.g., from 100 µM to 1 pM) in DMSO, then dilute further into the assay buffer.

-

Assay Plate Setup: In a 96-well black plate, add 50 µL of the diluted compound, 50 µL of the sEH enzyme solution, and 50 µL of buffer. Include controls: "no inhibitor" (DMSO vehicle) and "no enzyme" (buffer only).

-

Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 50 µL of the PHOME substrate to all wells to start the reaction.

-

Signal Detection: Read the fluorescence intensity (Excitation: 330 nm, Emission: 465 nm) every minute for 30-60 minutes using a plate reader. The sEH enzyme will hydrolyze PHOME, releasing a fluorescent product.

-

Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Normalize the rates to the "no inhibitor" control (100% activity) and plot percent inhibition versus log[inhibitor concentration]. Fit the data to a dose-response curve to determine the IC₅₀ value.

-

4.2 Protocol: Cell Viability/Cytotoxicity Assay (Resazurin Reduction)

-

Causality: A potent compound is useless if it is broadly toxic to cells. This assay assesses the metabolic health of cells in the presence of the compound, providing a crucial counter-screen to the primary activity assay. The resazurin assay is selected as it is a sensitive and non-lytic measure of cellular reductase activity.[9]

-

Methodology:

-

Cell Culture: Plate a relevant cell line (e.g., human endothelial cells like HUVECs) in a 96-well clear plate and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the 3-PGA derivative and add them to the cells. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).

-

Incubation: Incubate the cells with the compound for a relevant time period (e.g., 24-48 hours).

-

Reagent Addition: Add resazurin solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.[9]

-

Signal Detection: Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (~570 nm) of the resorufin product.

-

Data Analysis: Normalize the results to the vehicle control (100% viability). Plot percent viability versus log[compound concentration] to determine the 50% cytotoxic concentration (CC₅₀). A high CC₅₀ relative to the IC₅₀ indicates good selectivity.

-

Structure-Activity Relationship (SAR) and Future Directions

The initial studies on 3-PGA amide derivatives provide a strong foundation for future optimization. The goal is to enhance potency and selectivity while maintaining favorable drug-like properties.

5.1 Key SAR Insights The primary SAR driver appears to be the nature of the substituent on the amide nitrogen. The finding that a phenethyl group (compound 6o) yields sub-nanomolar potency suggests that a hydrophobic pocket exists in the enzyme that can be exploited.[5][6] The core 3-PGA structure correctly orients the amide pharmacophore for optimal hydrogen bonding.

Sources

- 1. Cas 4165-96-2 | this compound - Anbu Chem [finechemical.net]

- 2. Page loading... [wap.guidechem.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | 4165-96-2 [chemicalbook.com]

- 5. Novel amide derivatives of this compound as potent soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel amide derivatives of this compound as potent soluble epoxide hydrolase inhibitors - ProQuest [proquest.com]

- 7. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach [mdpi.com]

Thermochemical data for 3-Phenylglutaric acid

An In-depth Technical Guide to the Thermochemical Data of 3-Phenylglutaric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thermochemical data, such as enthalpy of formation, heat capacity, and entropy, are fundamental properties that govern the stability, reactivity, and phase behavior of chemical compounds. For this compound, a molecule with significant applications in the pharmaceutical and polymer industries, a thorough understanding of its thermochemical profile is crucial for process development, safety assessment, and formulation design.[1] This technical guide provides a comprehensive overview of the methodologies for determining the thermochemical data of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into experimental and computational approaches.

Introduction: The Significance of Thermochemical Data for this compound

This compound (C₁₁H₁₂O₄, MW: 208.21 g/mol ) is a dicarboxylic acid derivative with a phenyl substituent.[2][3][4] Its structural features make it a valuable building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs) and polymers.[1] The thermochemical properties of this compound are critical for several reasons:

-